![molecular formula C25H31N3O2 B1238834 Maytenine CAS No. 41590-65-2](/img/structure/B1238834.png)
Maytenine
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Overview
Description
Maytenine is a natural product found in Pholiota spumosa with data available.
Scientific Research Applications
Pharmacological Potential in Inflammatory Diseases
Maytenine, found in the Maytenus genus, has demonstrated significant potential in the treatment of painful inflammatory diseases. Research indicates that various isolated substances from Maytenus species, including Maytenine, exhibit analgesic and anti-inflammatory properties. These compounds are particularly promising for conditions like rheumatoid arthritis, gastritis, ulcers, and gastrointestinal disorders (Veloso et al., 2017).
Anticancer Activities
Studies have shown that Maytenine and its derivatives, such as the quinone-methide triterpenes maytenin and 22-β-hydroxymaytenin from Maytenus ilicifolia, possess notable anticancer activities. These compounds exhibit antiproliferative and pro-apoptotic activities in various cancer cell lines, including head and neck squamous cell carcinomas (Hernandes et al., 2020).
Diuretic and Hypotensive Effects
Maytenus ilicifolia, containing Maytenine, has been studied for its diuretic and hypotensive effects. These effects might involve the prostaglandin/cAMP pathway, indicating potential applications in managing blood pressure and fluid balance (Leme et al., 2013).
Antitumor Properties of Royleanine A
Royleanine A, an alkaloid isolated from Maytenus royleanus and structurally related to Maytenine, has shown significant antitumor activity against various cancer cell lines, including ovarian, cervical, and prostate cancer lines (Din & Siddiqui, 2022).
Antiulcerogenic Effects
Maytenine has been identified in species like Maytenus ilicifolia and M. aquifolium, which have been traditionally used for treating gastric ulcers. Studies confirm their potent antiulcerogenic effects, indicating a potential role in managing gastric disorders (Souza-Formigoni et al., 1991).
Antioxidant and UVB-Absorbing Activity
Maytenine-containing Maytenus species, such as Maytenus guyanensis, have shown antioxidant and UVB-absorbing activities. This suggests potential applications in skin protection and the treatment of skin conditions (Macari et al., 2006).
Antibacterial Potential
Maytenus guianensis, containing compounds like Maytenine, has exhibited antibacterial effects against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, highlighting its potential in antibacterial therapy (Silva et al., 2018).
properties
CAS RN |
41590-65-2 |
---|---|
Molecular Formula |
C25H31N3O2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[4-[3-[[(E)-3-phenylprop-2-enoyl]amino]propylamino]butyl]prop-2-enamide |
InChI |
InChI=1S/C25H31N3O2/c29-24(16-14-22-10-3-1-4-11-22)27-20-8-7-18-26-19-9-21-28-25(30)17-15-23-12-5-2-6-13-23/h1-6,10-17,26H,7-9,18-21H2,(H,27,29)(H,28,30)/b16-14+,17-15+ |
InChI Key |
MYKCJTMBUXHIMQ-YXLFCKQPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=CC=C2 |
synonyms |
maytenine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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